(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone
Description
The compound (1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone features a benzofuropyrimidine core fused to a piperidine ring, linked via a methanone group to a 2-methoxyphenyl-substituted piperazine (Figure 1).
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-34-23-9-5-3-7-21(23)30-14-16-32(17-15-30)27(33)19-10-12-31(13-11-19)26-25-24(28-18-29-26)20-6-2-4-8-22(20)35-25/h2-9,18-19H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKMEIIQTYOKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone is a member of the benzofuro[3,2-d]pyrimidine family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This complex heterocyclic compound features a benzofuro[3,2-d]pyrimidine core, which is known for its potential as a scaffold in drug discovery. The presence of piperidine and piperazine moieties further enhances its biological profile, making it a candidate for various pharmacological studies.
The primary mechanism of action for (1-Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone involves the inhibition of protein kinases. These enzymes are critical in regulating cell growth and differentiation. By targeting specific receptor tyrosine kinases that are often overexpressed in cancer cells, this compound can effectively inhibit tumor growth and proliferation .
Anticancer Properties
Research has shown that derivatives of benzofuro[3,2-d]pyrimidines possess significant anticancer activity. For instance, in vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reported that at concentrations above 200 µg/mL, the compound effectively inhibited bacterial growth, demonstrating enhanced efficacy with increasing concentrations .
Other Biological Activities
The compound also exhibits potential anti-inflammatory, analgesic, and neuroprotective effects. Pyrimidine derivatives have been reported to possess a variety of biological properties including:
- Antibacterial
- Antifungal
- Antiviral
- Antidiabetic
These activities suggest a broad spectrum of therapeutic applications beyond oncology .
Case Studies
- Cytotoxicity Study : A study conducted on thiazolidin-4-one clubbed pyrimidines indicated that the synthesized compounds displayed considerable biological activity against HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The findings suggested that these compounds could serve as potential leads for anticancer drug development .
- Antimicrobial Efficacy : In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant bactericidal activity at concentrations as low as 200 µg/mL, with complete inhibition observed at higher concentrations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds (Table 1) are selected for comparison based on shared pharmacophoric features:
Key Observations :
Core Heterocycles: The benzofuropyrimidine core in the target compound differs from pyrido[3,4-d]pyrimidinone (Compound 50b) and pyrimido[4,5-d]pyrimidinone (Compound 3b) by incorporating an oxygen atom in the fused ring system. This may enhance metabolic stability compared to nitrogen-rich cores .
Piperazine/Piperidine Substituents: The 2-methoxyphenylpiperazine in the target compound contrasts with AKOS005096543’s fluorophenyl group. The methoxy group’s electron-donating properties may improve binding to serotonin or dopamine receptors compared to the electron-withdrawing fluorine . Compound 3b shares the methoxyphenylpiperazine moiety, suggesting analogous receptor interactions, but its pyrimidopyrimidinone core may reduce blood-brain barrier penetration relative to the benzofuropyrimidine .
Linker Groups: The methanone linker in the target compound offers conformational flexibility, unlike the carboxamide in ’s piperidinecarboxamide derivatives. This flexibility may optimize binding to diverse targets .
Methodological Considerations in Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening . The target compound’s benzofuropyrimidine core may yield low similarity scores with pyrido/pyrimidopyrimidinones despite shared piperazine motifs, underscoring the need for multi-parameter comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
